5-Octyn-3-ol

Description

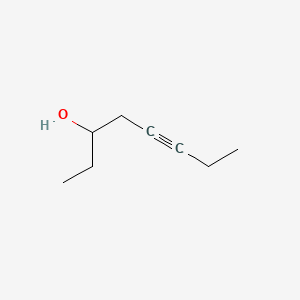

Structure

3D Structure

Properties

IUPAC Name |

oct-5-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXQZVKQXYOPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968480 | |

| Record name | Oct-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-18-5 | |

| Record name | 5-Octyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-5-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oct-5-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Octyn-3-ol chemical properties and structure

An In-depth Technical Guide to 5-Octyn-3-ol: Properties, Structure, and Synthetic Applications

Abstract

This compound is a bifunctional organic molecule featuring a secondary alcohol and an internal alkyne. This unique combination makes it a valuable chiral building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis, spectroscopic profile, and potential synthetic utility. We delve into plausible synthetic routes and characteristic reactions, supported by field-proven insights and established protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile intermediate.

Molecular Structure and Stereochemistry

This compound is an eight-carbon acetylenic alcohol. Its formal IUPAC name is oct-5-yn-3-ol .[1] The structure consists of an octane backbone with a hydroxyl (-OH) group located at carbon 3 and a carbon-carbon triple bond (C≡C) between carbons 5 and 6.

Chirality: A Critical Feature

The carbon atom at position 3, which is bonded to the hydroxyl group, is a stereocenter. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers: (R)-5-octyn-3-ol and (S)-5-octyn-3-ol. PubChem data confirms one undefined atom stereocenter.[1]

The stereochemical purity of such intermediates is paramount in drug development, where a single enantiomer often accounts for the desired therapeutic activity while the other may be inactive or even responsible for adverse effects. The ability to synthesize or resolve these enantiomers selectively is crucial for creating stereochemically pure active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is essential for its application in synthesis, including predicting its behavior in different solvent systems and designing appropriate purification strategies.

Physicochemical Data

The following table summarizes key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| XLogP3-AA (logP) | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Complexity | 115 | PubChem[1] |

| Normal Boiling Point (Tboil) | Varies based on source | Cheméo[3] |

| Enthalpy of Vaporization (ΔvapH°) | Varies based on source | Cheméo[3] |

Spectroscopic Profile

The bifunctional nature of this compound gives rise to a distinct spectroscopic signature.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for both the alcohol and alkyne functional groups. Key expected absorptions include:

-

A strong, broad band around 3600-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.

-

Sp³ C-H stretching bands just below 3000 cm⁻¹ .

-

A weak C≡C stretching band around 2260-2100 cm⁻¹ . The intensity is often weak for internal, symmetrically substituted alkynes.

-

A strong C-O stretching band in the 1150-1050 cm⁻¹ region, typical for secondary alcohols. The NIST Chemistry WebBook provides reference gas-phase IR spectra for this compound.[4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would show distinct signals. The proton on the hydroxyl-bearing carbon (H-3) would appear as a multiplet around 3.6-4.0 ppm . The allylic protons on C-4 and C-7 would be shifted downfield relative to standard alkanes, appearing around 2.2-2.5 ppm . The remaining aliphatic protons would be found in the 0.9-1.7 ppm range. The hydroxyl proton signal is variable and may be broad.

-

¹³C NMR: The carbon spectrum is expected to show 8 distinct signals. The alkyne carbons (C-5 and C-6) would resonate in the 70-90 ppm range. The carbon bearing the hydroxyl group (C-3) would be found further downfield, typically around 65-75 ppm . The remaining aliphatic carbons would appear in the upfield region (10-40 ppm ).

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 126 .[4] Common fragmentation pathways would include the loss of a water molecule (M-18) to give a peak at m/z = 108, and alpha-cleavage adjacent to the alcohol, resulting in the loss of an ethyl group (m/z = 97) or a propyl-alkyne fragment.

Synthesis and Reactivity

As a synthetic intermediate, the methods for its preparation and its subsequent chemical transformations are of primary interest.

Proposed Retrosynthetic Analysis and Synthesis

A logical and industrially scalable approach to synthesizing this compound is through the nucleophilic addition of an organometallic pentyne derivative to an aldehyde.

Retrosynthetic Logic: The C3-C4 bond can be disconnected, revealing propionaldehyde and a 1-pentyne-derived nucleophile as the key synthons. This is a classic carbon-carbon bond-forming strategy.

Proposed Synthesis Workflow:

-

Deprotonation: 1-Pentyne is deprotonated at its terminal sp-hybridized carbon using a strong base like n-butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide) in an aprotic solvent like tetrahydrofuran (THF). This generates a potent lithium or magnesium acetylide nucleophile.

-

Nucleophilic Addition: The acetylide solution is cooled (typically to 0 °C or -78 °C) before the electrophile, propionaldehyde, is added dropwise. The acetylide attacks the electrophilic carbonyl carbon.

-

Aqueous Workup: The reaction is quenched with a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), to protonate the resulting alkoxide and yield the final product, this compound.

Caption: Proposed synthesis workflow for this compound.

Key Chemical Reactions

This compound can undergo reactions at both the hydroxyl and alkyne centers.

-

Reactions of the Hydroxyl Group:

-

Oxidation: As a secondary alcohol, it can be oxidized to the corresponding ketone, 5-octyn-3-one, using reagents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

-

Esterification: It can react with carboxylic acids or acyl chlorides to form esters.

-

Protection: The hydroxyl group can be protected using common protecting groups (e.g., silyl ethers like TBDMS or benzyl ethers) to allow for selective reaction at the alkyne.

-

-

Reactions of the Alkyne Group:

-

Hydrogenation: The triple bond can be selectively reduced. Hydrogenation with Lindlar's catalyst will yield the corresponding (Z)-alkene, (Z)-5-octen-3-ol. Dissolving metal reduction (e.g., Na in NH₃) will produce the (E)-alkene. Complete hydrogenation with H₂ over a catalyst like Pd/C will yield the fully saturated alcohol, 3-octanol.

-

Hydration: Acid-catalyzed hydration (using HgSO₄) would lead to the formation of a ketone via an enol intermediate, following Markovnikov's rule.

-

Applications in Research and Drug Development

While specific, large-scale applications for this compound are not widely documented, its structure makes it an analog to highly valuable synthetic intermediates. For instance, the related compound (S)-1-octyn-3-ol is a well-established key intermediate in the synthesis of prostaglandins, a class of potent biologically active lipids.[5] Similarly, 1-octyn-3-ol has been utilized in the synthesis of a natural herbicide, demonstrating the utility of such propargyl alcohols in creating complex natural products.[6]

Therefore, this compound serves as a versatile platform for:

-

Introducing Chirality: Providing a key stereocenter for asymmetric synthesis.

-

Molecular Scaffolding: The rigid alkyne unit can be used to control molecular geometry, while the alcohol provides a handle for further functionalization.

-

Fragment-Based Drug Discovery: It can be used as a fragment for building larger, more complex molecules with potential therapeutic activity.

Experimental Protocol: Swern Oxidation to 5-Octyn-3-one

This protocol describes a reliable, high-yield method for oxidizing this compound to the corresponding ketone. The Swern oxidation is chosen for its mild conditions, which avoid over-oxidation and are compatible with the alkyne functionality.

Self-Validation: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), ensuring the starting material is fully consumed before workup. Product purity is confirmed by spectroscopic analysis (e.g., NMR, IR).

Caption: Experimental workflow for the Swern oxidation of this compound.

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels is placed under a nitrogen atmosphere.

-

Reagent Preparation: Dichloromethane (DCM, 20 mL) is added to the flask, followed by oxalyl chloride (1.2 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Activator Addition: A solution of dimethyl sulfoxide (DMSO, 2.5 eq) in DCM (5 mL) is added dropwise via an addition funnel, keeping the internal temperature below -65 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of this compound (1.0 eq) in DCM (10 mL) is added dropwise, again maintaining a low temperature. The reaction is stirred for 45 minutes at -78 °C.

-

Reaction Quench: Triethylamine (TEA, 5.0 eq) is added dropwise. The mixture is stirred for 20 minutes and then allowed to warm to room temperature.

-

Aqueous Workup: Water (20 mL) is added, and the mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure 5-octyn-3-one.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles with side shields, nitrile gloves, and a flame-retardant lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

The container should be kept away from incompatible materials.

-

Conclusion

This compound is a structurally interesting and synthetically versatile chiral molecule. Its combination of a secondary alcohol and an internal alkyne provides two distinct points for chemical modification, making it a valuable building block for constructing complex molecular architectures. A solid understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in organic synthesis, medicinal chemistry, and materials science.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 53723-18-5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oct-5-yn-3-ol. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). (+/-)-1-Octyn-3-ol Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). 1-Octen-3-ol Safety Data Sheet.

- Perfumer Supply House. (2015). 1-OCTEN-3-OL, (AMYL VINYL CARBINOL) FCC Safety Data Sheet.

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oct-5-en-3-ol. PubChem Compound Database. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 1-Octen-3-ol Safety Information.

- Takano, S., Sugihara, T., & Ogasawara, K. (1991). Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. ChemInform.

-

National Center for Biotechnology Information. (n.d.). 7-Methyl-7-octen-5-YN-3-OL. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). e-3-Octen-5-yn-1-ol. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Octyn-3-ol. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-octyn-3-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Hexyn-3-ol (CAS 19780-84-8). Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

Sources

- 1. Oct-5-yn-3-ol | C8H14O | CID 143082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 53723-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1-Octyn-3-ol 96 818-72-4 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

Synthesis of 5-Octyn-3-ol: A Strategic Approach via Nucleophilic Acetylide Addition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-octyn-3-ol, a secondary alkynyl alcohol. The core of this synthesis is the strategic formation of a carbon-carbon bond through the nucleophilic addition of a pentynylide anion to propanal. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters for reaction success, purification, and characterization. The methodology is presented to ensure scientific integrity, reproducibility, and a clear understanding of the causal relationships behind each procedural step, making it an invaluable resource for professionals in organic synthesis and drug development.

Introduction: The Significance of Alkynyl Alcohols

Alkynyl alcohols, or alkynols, are a valuable class of organic compounds that serve as versatile intermediates in chemical synthesis. The presence of both a hydroxyl group and a carbon-carbon triple bond allows for a wide array of subsequent transformations. The hydroxyl group can be oxidized or converted into a leaving group, while the alkyne moiety can participate in reactions such as hydration, hydrogenation, and various coupling reactions.

This compound is a secondary alkynol whose structure presents a strategic platform for building more complex molecular architectures. This guide focuses on its synthesis from simple, readily available precursors, employing a foundational reaction in organic chemistry: the Grignard-type addition of an organometallic reagent to an aldehyde.[1][2]

Synthetic Strategy: A Retrosynthetic Analysis

To devise a logical synthesis for this compound, we employ a retrosynthetic approach. The target molecule is disconnected at the C3-C4 bond, which is adjacent to the alcohol functionality. This disconnection is strategically chosen because it breaks the molecule into two simple, logical precursors that can be joined using a reliable carbon-carbon bond-forming reaction.

This retrosynthetic disconnection yields two synthons: a three-carbon electrophile centered at C3 and a five-carbon nucleophile at C4. These correspond to the following readily available starting materials:

-

Propanal (Propionaldehyde): A simple three-carbon aldehyde that serves as the electrophile.

-

1-Pentyne: A terminal alkyne whose acidic proton can be removed to generate a potent carbon nucleophile, the pentynylide anion.

The forward synthesis, therefore, involves the preparation of a pentynylide organometallic reagent and its subsequent reaction with propanal to form the target secondary alcohol.[3]

Figure 2: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Reagents and Materials

| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| Magnesium Turnings | 24.31 | 2.67 g | 110 | 1.1 |

| Bromoethane | 108.97 | 12.0 g (8.1 mL) | 110 | 1.1 |

| 1-Pentyne | 68.12 | 6.81 g (10.0 mL) | 100 | 1.0 |

| Propanal | 58.08 | 5.81 g (7.2 mL) | 100 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | ~200 mL | - | - |

| Saturated NH₄Cl (aq) | - | ~100 mL | - | - |

| Diethyl Ether (for extraction) | - | ~150 mL | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Apparatus Setup and Inert Atmosphere:

-

Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Place the magnesium turnings (2.67 g) and a magnetic stir bar in the flask.

-

-

Preparation of Ethylmagnesium Bromide:

-

In the dropping funnel, prepare a solution of bromoethane (12.0 g) in 50 mL of anhydrous THF.

-

Add ~5 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by cloudiness and gentle refluxing. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring for 30 minutes until most of the magnesium has been consumed. The result is a grayish solution of ethylmagnesium bromide.

-

-

Formation of Pentynylmagnesium Bromide:

-

Prepare a solution of 1-pentyne (6.81 g) in 40 mL of anhydrous THF.

-

Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.

-

Add the 1-pentyne solution dropwise from the funnel. Vigorous bubbling (ethane evolution) will be observed. Control the addition rate to prevent excessive frothing.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the acetylide.

-

-

Reaction with Propanal:

-

Prepare a solution of propanal (5.81 g) in 40 mL of anhydrous THF.

-

Cool the pentynylmagnesium bromide solution back to 0 °C.

-

Add the propanal solution dropwise. This reaction is exothermic; maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction. A white precipitate of magnesium salts will form.

-

Transfer the entire mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

-

Product Purification and Characterization

Purification

-

Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate and concentrate the filtrate using a rotary evaporator to remove the bulk of the ether and THF.

-

Vacuum Distillation: The crude residual oil is purified by vacuum distillation. This is the preferred method for purifying liquid alcohols with moderate boiling points, as it prevents decomposition that can occur at higher temperatures. [4]this compound is collected at the appropriate boiling point and pressure.

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Broad O-H stretch: ~3300-3400 cm⁻¹

-

C-H (sp³) stretch: ~2870-2960 cm⁻¹

-

Weak C≡C stretch: ~2200-2250 cm⁻¹ (may be weak for internal alkynes)

-

C-O stretch: ~1050-1150 cm⁻¹

-

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the ethyl group, the propyl group, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the alkyne.

-

¹³C NMR Spectroscopy: Will confirm the presence of eight distinct carbon atoms, including two signals in the alkyne region (~70-90 ppm).

-

Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the molecular weight of 126.20 g/mol . [5][6]

Conclusion

The synthesis of this compound from 1-pentyne and propanal via a Grignard-type reaction is a classic, reliable, and highly effective method. It demonstrates the power of organometallic reagents in constructing new carbon-carbon bonds. The success of the synthesis is critically dependent on maintaining anhydrous conditions throughout the formation and reaction of the Grignard reagent. With careful execution of the protocol and proper purification techniques, this versatile alkynol intermediate can be prepared in good yield, providing a valuable building block for further synthetic endeavors in research and development.

References

-

Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

-

Chemistry LibreTexts. (2025). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. [Link]

-

YouTube. (2020). Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. [Link]

-

University of Calgary. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. [Link]

-

Wikipedia. (n.d.). Grignard reaction. [Link]

-

Wikipedia. (n.d.). Aldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Chemguide. (n.d.). An introduction to Grignard reagents. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Oct-5-yn-3-ol. PubChem Compound Database. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 53723-18-5). [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Syntheses. (n.d.). (r)-( + )-1-octyn-3-ol. [Link]

-

PrepChem. (n.d.). Synthesis of oct-1-yn-3-ol. [Link]

- Google Patents. (1936).

-

MDPI. (2022). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. [Link]

-

AQA. (2015). A-level Chemistry Specification. [Link]

-

Wyzant. (2023). Discussion of how to produce propanal from alkene starting material. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 5-Octyn-3-ol

Introduction

5-Octyn-3-ol is an unsaturated secondary alcohol with the chemical formula C₈H₁₄O.[1][2][3] As a member of the octynol family, it shares isomeric relationships with other commercially and biologically significant compounds, such as the mushroom alcohol, 1-octen-3-ol.[4] Understanding the distinct physical characteristics of this compound is paramount for its application in various fields, including organic synthesis, materials science, and drug development. The position of the alkyne and hydroxyl functional groups in this compound dictates its unique physicochemical properties, influencing its reactivity, solubility, and spectroscopic behavior. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights into its molecular structure, properties, and the analytical techniques employed for its characterization.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates from reputable chemical databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| CAS Number | 53723-18-5 | [1][2][3] |

| Appearance | No data available | |

| Boiling Point | No experimental data available at standard pressure. | |

| Melting Point | No experimental data available. | |

| Density | No experimental data available. | |

| Refractive Index | No experimental data available. | |

| Solubility | Log10 of Water Solubility (mol/L): -1.9 (Predicted) | [1] |

| Octanol-Water Partition Coefficient (logP) | 2.2 (Predicted) | [1] |

Expert Insight: The predicted logP value of 2.2 suggests that this compound is moderately lipophilic. This has implications for its behavior in biological systems and its solubility in organic solvents. For instance, in drug development, a compound with this level of lipophilicity may exhibit good membrane permeability.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups. The gas-phase IR spectrum available from the NIST WebBook exhibits characteristic absorption bands.[3]

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp³, sp²): Sharp peaks just below 3000 cm⁻¹ are attributable to the stretching vibrations of sp³ hybridized C-H bonds in the alkyl chain.

-

C≡C Stretch: A weak to medium absorption band is anticipated in the range of 2100-2260 cm⁻¹ for the internal alkyne. The intensity of this peak can be weak due to the relatively symmetric nature of the internal alkyne.

-

C-O Stretch: A strong absorption band in the region of 1000-1260 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would be complex. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons on the carbons adjacent to the alkyne would be deshielded and appear as multiplets around 2.2-2.5 ppm. The terminal methyl groups would resonate as triplets in the upfield region (0.8-1.0 ppm).

-

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight non-equivalent carbon atoms. The carbons of the alkyne would resonate in the range of 70-90 ppm. The carbon attached to the hydroxyl group would be found further downfield, typically between 60 and 75 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum from the NIST database shows a molecular ion peak (M⁺) at m/z 126, confirming the molecular weight.[3] Common fragmentation pathways for secondary alcohols include alpha-cleavage and dehydration. Key fragments would be expected from the cleavage of the C-C bonds adjacent to the hydroxyl group.

Experimental Workflow: Determination of Boiling Point

The determination of a compound's boiling point is a fundamental technique for assessing its purity and identity. The following protocol outlines the distillation method for determining the boiling point of a liquid sample like this compound.

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, and a heat source (e.g., a heating mantle).

-

Sample and Boiling Chips: Place a small volume of this compound and a few boiling chips into the round-bottom flask. The boiling chips ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: Begin to gently and uniformly heat the distillation flask.

-

First Drop: Observe the temperature at which the first drop of distillate falls from the condenser into the receiving flask. This is the initial boiling point.

-

Boiling Range: Continue to distill the liquid slowly and record the temperature range over which the majority of the liquid distills. A pure compound will have a narrow boiling range (typically 1-2 °C).

-

Data Recording: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).[5]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable organic compound whose physical characteristics are dictated by the interplay of its hydroxyl and internal alkyne functional groups. While experimental data for some of its fundamental physical properties remain to be fully documented in the literature, its spectroscopic signatures provide a clear means of identification and structural confirmation. The information presented in this guide serves as a foundational resource for researchers and professionals working with this and related compounds, emphasizing the importance of a thorough understanding of a molecule's physical properties for its safe and effective application.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 53723-18-5). Retrieved from [Link]

-

Study.com. (n.d.). Octanol Structure, Formula & Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143082, Oct-5-yn-3-ol. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: (+/-)-1-Octyn-3-ol.

- Perfumer Supply House. (2015). Safety Data Sheet: 1-OCTEN-3-OL, (AMYL VINYL CARBINOL) FCC.

- Bedoukian Research. (2015). Safety Data Sheet: 1-OCTEN-3-OL, (AMYL VINYL CARBINOL) FCC.

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 957, 1-Octanol. Retrieved from [Link]

-

Wikipedia. (2023). 1-Octanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

-

Study.com. (n.d.). Octanol Structure, Formula & Properties. Retrieved from [Link]

- Cheméo. (n.d.). Oct-5-en-3-ol - Chemical & Physical Properties.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6429140, Oct-5-en-3-ol. Retrieved from [Link]

- The Good Scents Company. (n.d.). (Z)-5-octen-1-ol.

-

Wikipedia. (n.d.). Octanol. Retrieved from [Link]

- Staszewski, R., & Pyrcz, J. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Acta Alimentaria, 12(3), 215-223.

Sources

Stereoisomers of 5-Octyn-3-ol and their properties

An In-depth Technical Guide to the Stereoisomers of 5-Octyn-3-ol: Synthesis, Separation, and Properties

Authored by a Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the difference between a potent therapeutic agent and an inactive or even toxic compound.[1] The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers.[2] These enantiomers, while often possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), can exhibit profoundly different pharmacological and toxicological profiles.[1] This is because biological systems—enzymes, receptors, and other cellular components—are themselves chiral, creating a diastereomeric interaction with each enantiomer that can vary significantly in efficacy and outcome.

This guide provides a comprehensive technical overview of the stereoisomers of this compound, a chiral secondary alkynyl alcohol. We will delve into the structural basis of its chirality, explore methodologies for the synthesis and separation of its enantiomers, and discuss their potential physicochemical and biological properties. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to understand and harness the stereochemistry of this and similar chiral building blocks.

Molecular Structure and Chirality of this compound

This compound is a secondary alcohol with the chemical formula C₈H₁₄O.[3][4] Its structure features an eight-carbon chain with a hydroxyl group at the C3 position and a carbon-carbon triple bond between C5 and C6.

The source of chirality in this compound is the carbon atom at the C3 position. This carbon is bonded to four distinct substituent groups, making it a chiral center or stereocenter[1][2]:

-

A hydroxyl group (-OH)

-

A hydrogen atom (-H)

-

An ethyl group (-CH₂CH₃)

-

A pent-2-yn-1-yl group (-CH₂-C≡C-CH₂CH₃)

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-5-Octyn-3-ol and (S)-5-Octyn-3-ol.

Caption: (R) and (S) enantiomers of this compound.

Synthesis of Enantiopure this compound

Obtaining enantiomerically pure forms of chiral molecules is a cornerstone of modern organic synthesis and pharmaceutical development. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, often by using a chiral catalyst or auxiliary. The enantioselective addition of terminal alkynes to aldehydes is a highly effective method for producing chiral secondary propargylic alcohols.[5][6]

A plausible approach for synthesizing a specific enantiomer of this compound involves the catalytic asymmetric alkynylation of propanal with 1-pentyne. This reaction can be mediated by a chiral catalyst, such as a complex of a dialkylzinc reagent with a chiral amino alcohol like (-)-N,N-dibutylnorephedrine (DBNE).[7]

Caption: Workflow for asymmetric synthesis of this compound.

Protocol: Catalytic Asymmetric Alkynylation of Propanal

This protocol is a representative methodology based on established principles for the synthesis of chiral secondary alkynyl alcohols.[5][7]

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., (1S,2R)-(-)-N,N-dibutylnorephedrine) in anhydrous toluene. Add diethylzinc dropwise at 0 °C and stir for 30 minutes.

-

Alkynylation: Cool the catalyst mixture to the desired temperature (e.g., -20 °C). In a separate flask, dissolve 1-pentyne in anhydrous toluene and add an equivalent of n-butyllithium to form the lithium acetylide. Transfer this solution to the catalyst mixture.

-

Aldehyde Addition: Add propanal dropwise to the reaction mixture, ensuring the temperature remains constant.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Allow the mixture to warm to room temperature, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Validation: Determine the enantiomeric excess (e.e.) of the purified this compound using chiral HPLC or GC analysis.

Chiral Resolution of Racemic this compound

An alternative strategy is to synthesize the racemic mixture of this compound and then separate the enantiomers. Kinetic resolution, particularly enzymatic kinetic resolution, is a powerful technique for this purpose.[8][9] This method exploits the different reaction rates of the two enantiomers with a chiral catalyst or enzyme.

Lipases are commonly used to selectively acylate one enantiomer of a secondary alcohol, leaving the other unreacted.[10] For example, using an immobilized lipase like Novozym 435 (Candida antarctica lipase B) with an acyl donor (e.g., vinyl acetate) can lead to the acylation of one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Caption: Workflow for enzymatic kinetic resolution of this compound.

Protocol: Enzymatic Kinetic Resolution

This protocol is adapted from established methods for the kinetic resolution of secondary alcohols.[9][10]

-

Reaction Setup: To a solution of racemic this compound in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE), add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~50 mg per 0.25 mmol of alcohol).

-

Incubation: Place the reaction mixture on an orbital shaker at room temperature.

-

Monitoring: Monitor the conversion to approximately 50% by taking aliquots and analyzing them by GC or HPLC. This is critical because exceeding 50% conversion will decrease the enantiomeric excess of the unreacted alcohol.

-

Separation: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate and separate the unreacted alcohol from the ester derivative by flash column chromatography.

-

Hydrolysis (Optional): To recover the second enantiomer, dissolve the purified ester in methanol and add a base (e.g., potassium carbonate) to hydrolyze the ester back to the alcohol.

-

Validation: Confirm the enantiomeric purity of both the unreacted alcohol and the alcohol recovered from hydrolysis using chiral HPLC or GC.

Separation and Analytical Characterization

The successful synthesis or resolution of stereoisomers must be validated by robust analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Caption: Principle of enantiomer separation by chiral HPLC.

Methodology: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating chiral alcohols.

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP, leading to different retention times.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Physicochemical and Biological Properties

While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral molecules, including biological receptors, can differ dramatically.

Physicochemical Data Summary

The following table summarizes known and predicted properties for this compound. Note that properties like boiling point and density are for the racemic mixture, as they do not differ between enantiomers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [4] |

| CAS Number | 53723-18-5 | [3][4] |

| Boiling Point | 478.34 K (Predicted) | [11] |

| Octanol/Water Partition Coeff. (logP) | 2.114 (Predicted) | [12] |

| Optical Rotation [α] | Enantiomer-specific; requires experimental determination. | - |

Predicted Biological Activity

Compounds containing an alkynyl group are known to exhibit a wide range of biological and pharmacological activities, including antitumor, antibacterial, antifungal, and HIV-inhibitory properties.[13][14] The propargylic alcohol moiety is a key structural feature in many bioactive natural products and synthetic molecules. It is plausible that the individual enantiomers of this compound could display distinct biological profiles. For example, one enantiomer might bind strongly to a specific enzyme or receptor, acting as a potent inhibitor or agonist, while the other enantiomer may be significantly less active or interact with a different biological target altogether. This stereospecificity is a critical consideration in drug discovery and development.[1][] Further research is required to elucidate the specific biological activities of (R)- and (S)-5-Octyn-3-ol.

Conclusion

The stereoisomers of this compound represent a classic case study in the importance of chirality. The ability to synthesize and separate its (R) and (S) enantiomers through methods like asymmetric alkynylation and enzymatic kinetic resolution provides access to enantiopure building blocks essential for research in medicinal chemistry and materials science. The validation of enantiomeric purity through robust analytical techniques such as chiral HPLC is a non-negotiable step in ensuring the quality and reliability of subsequent studies. The likely divergence in biological activity between the enantiomers underscores the fundamental principle that in the chiral world of biology, a molecule's three-dimensional structure is inextricably linked to its function.

References

- Vedejs, E., & Chen, X. (1997). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja971311+

- Niwa, S., & Soai, K. (1990). Catalytic Asymmetric Synthesis of Optically Active Alkynyl Alcohols by Enantioselective Alkynylation of Aldehydes and by Enantio. J. Chem. Soc., Perkin Trans. 1. [https://pubs.rsc.org/en/content/articlelanding/1990/p1/p10000905]

- Ferraz, H. M. C., et al. (2001). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2001/nj/b102213g]

- Paizs, C., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [https://www.mdpi.com/2073-4344/11/11/1301]

- Organic Chemistry Portal. Chiral ester synthesis by transesterification. [https://www.organic-chemistry.

- Chen, X., et al. (2023). The alkynyl-containing compounds from mushrooms and their biological activities. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10636002/]

- BOC Sciences. Chiral Resolution and Separation Services. [https://www.bocsci.

- Mármol, I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. MDPI. [https://www.mdpi.com/1999-4923/14/10/2064]

- Chen, X., et al. (2023). The alkynyl-containing compounds from mushrooms and their biological activities. PubMed. [https://pubmed.ncbi.nlm.nih.gov/37946001/]

- ResearchGate. (2007). Progress on Catalytic Asymmetric Addition of Alkynylzinc Reagents to Aldehydes. [https://www.researchgate.net/publication/288463567_Progress_on_Catalytic_Asymmetric_Addition_of_Alkynylzinc_Reagents_to_Aldehydes]

- Mármol, I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. ResearchGate. [https://www.researchgate.

- Cheméo. Chemical Properties of this compound (CAS 53723-18-5). [https://www.chemeo.com/cid/77-380-5/5-Octyn-3-ol.html]

- Trost, B. M., & Weiss, A. H. (2007). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574917/]

- Mármol, I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. Pharmaceutics. [https://www.mdpi.com/1999-4923/14/10/2064/htm]

- NIST. This compound. NIST Chemistry WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=53723-18-5]

- PubChem. Oct-5-yn-3-ol. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/143082]

- Cheméo. Oct-5-en-3-ol - Chemical & Physical Properties. [https://www.chemeo.com/cid/46-781-4/Oct-5-en-3-ol.html]

- Monash University. Chiral compounds. Student Academic Success. [https://www.monash.edu/learning-support/enhance-your-learning/chemistry/resources/general-resources/chiral-compounds]

- Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Stereoisomers/5.01%3A_Chiral_Molecules]/05%3A_Stereoisomers/5.01%3A_Chiral_Molecules]

Sources

- 1. monash.edu [monash.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound [webbook.nist.gov]

- 4. Oct-5-yn-3-ol | C8H14O | CID 143082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic asymmetric synthesis of optically active alkynyl alcohols by enantioselective alkynylation of aldehydes and by enantioselective alkylation of alkynyl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Chiral ester synthesis by transesterification [organic-chemistry.org]

- 11. This compound (CAS 53723-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Oct-5-en-3-ol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The alkynyl-containing compounds from mushrooms and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 5-Octyn-3-ol: A Researcher's Companion

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of C8 Alkynols

In the realm of synthetic organic chemistry and drug discovery, the precise molecular architecture of a building block is paramount. 5-Octyn-3-ol (CAS No. 53723-18-5), a member of the C8 alkynol family, presents itself as a valuable synthon.[1][2] Its structure, featuring a hydroxyl group at the third carbon and an internal alkyne between the fifth and sixth carbons, offers specific steric and electronic properties for chemical transformations. However, the commercial landscape of C8 alkynols is often dominated by its isomers, leading to potential procurement challenges for researchers. This guide aims to provide a comprehensive overview of the commercial availability of this compound, clarify its distinction from common isomers, and detail its technical specifications for effective integration into research and development workflows.

Distinguishing this compound from its Isomers

A frequent point of confusion in sourcing C8 alkynols is the differentiation between various positional isomers. The location of the hydroxyl group and the alkyne moiety significantly influences the molecule's reactivity and physical properties. Understanding these differences is crucial for selecting the correct building block for a specific synthetic strategy.

Caption: Structural relationship between this compound and its common isomers.

Table 1: Comparison of this compound and its Common Isomers

| Feature | This compound | 1-Octyn-3-ol | 3-Octyn-1-ol |

| CAS Number | 53723-18-5[1][2] | 818-72-4[3] | 14916-80-4 |

| Structure | Internal Alkyne, Secondary Alcohol | Terminal Alkyne, Secondary Alcohol | Internal Alkyne, Primary Alcohol |

| IUPAC Name | oct-5-yn-3-ol[2] | oct-1-yn-3-ol[3] | oct-3-yn-1-ol |

| Key Synthetic Feature | Internal alkyne offers sites for selective hydrogenation or addition reactions. | Terminal alkyne allows for coupling reactions (e.g., Sonogashira), deprotonation, and additions.[4] | Primary alcohol provides a site for oxidation to an aldehyde or carboxylic acid. |

Commercial Availability and Verified Suppliers

While less common than its 1-octyn-3-ol isomer, this compound is available from specialized chemical suppliers, typically catering to research and development quantities.

Table 2: Verified Suppliers of this compound

| Supplier | Location | Noted Offerings |

| JHECHEM CO LTD | China | Listed as a manufactory of oct-5-yn-3-ol.[1] |

| BOC Sciences | USA | Offers this compound for research purposes.[] |

| BLD Pharm | Global | Lists Oct-5-yn-3-ol with CAS number 53723-18-5.[6] |

| King-Pharm | China | Lists this compound with product code 220525. |

It is imperative for researchers to verify the CAS number (53723-18-5) when placing orders to ensure the procurement of the correct isomer. Due to the prevalence of its isomers, cross-referencing the chemical structure and IUPAC name with the supplier's product information is a recommended best practice.

Technical Specifications

The following table summarizes the key technical and physical properties of this compound, compiled from various chemical databases.

Table 3: Technical Data for this compound

| Property | Value |

| Molecular Formula | C8H14O[1][2] |

| Molecular Weight | 126.20 g/mol [1][2] |

| IUPAC Name | oct-5-yn-3-ol[2] |

| CAS Number | 53723-18-5[1][2] |

| SMILES | CCC#CCC(CC)O[2] |

| InChIKey | GGXQZVKQXYOPTF-UHFFFAOYSA-N[1][2] |

| Physical State | Liquid (predicted) |

| Boiling Point | 97.9 °C (Predicted) |

Applications in Research and Drug Development

Alkynols are versatile organic building blocks fundamental to medicinal chemistry and organic synthesis.[7] The dual functionality of a hydroxyl group and an alkyne in molecules like this compound allows for a wide range of chemical transformations.

Caption: Potential synthetic pathways utilizing the dual functionality of this compound.

While specific, high-profile applications of this compound are not extensively documented in readily available literature, its isomeric counterpart, 1-octyn-3-ol, is a known intermediate in the synthesis of prostaglandins, highlighting the potential of this class of molecules in drug development.[8][9][10] The internal alkyne of this compound can be stereoselectively reduced to either a cis or trans alkene, providing a pathway to geometrically defined structures. This is a critical consideration in the synthesis of complex natural products and their analogs.[11] Furthermore, the hydroxyl group can be used to introduce other functionalities or to act as a point of attachment to a larger molecular scaffold.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

Flammable liquid and vapor (H226)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)[2]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, well-ventilated place.

It is crucial to obtain and consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound. Given the greater availability of safety data for its isomer, the SDS for 1-Octyn-3-ol can serve as a preliminary reference for handling precautions, but it should not be a substitute for the specific SDS of the procured compound.

Conclusion

This compound is a commercially available, albeit less common, C8 alkynol with potential as a valuable building block in organic synthesis and drug discovery. Its utility lies in the specific placement of its internal alkyne and secondary hydroxyl group, which allows for distinct synthetic transformations compared to its more prevalent isomers. For researchers and drug development professionals, careful verification of the CAS number and a thorough review of the supplier's technical and safety data are essential for the successful and safe integration of this compound into their research endeavors.

References

-

King-Pharm. 53723-18-5 this compound.[Link]

-

PubChem. Oct-5-yn-3-ol | C8H14O | CID 143082.[Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 1-Octyn-3-ol (CAS 818-72-4) in Pharmaceutical Synthesis.[Link]

-

Kingchem. Homepage.[Link]

-

The Good Scents Company. 1-octyn-3-ol, 818-72-4.[Link]

-

PubChem. Oct-5-en-3-ol | C8H16O | CID 6429140.[Link]

-

PubChem. 1-Octyn-3-ol | C8H14O | CID 13166.[Link]

-

Semantic Scholar. Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis.[Link]

-

National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.[Link]

-

MDPI. From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design.[Link]

-

National Institutes of Health. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Oct-5-yn-3-ol | C8H14O | CID 143082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octyn-3-ol | C8H14O | CID 13166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 6. 53723-18-5|Oct-5-yn-3-ol|BLD Pharm [bldpharm.com]

- 7. 有機ビルディングブロック [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. scbt.com [scbt.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Octyn-3-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Octyn-3-ol, a valuable acetylenic alcohol in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and safety considerations. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.

Compound Identification and Nomenclature

This compound is an organic molecule featuring an eight-carbon chain with a hydroxyl group at the third carbon and a carbon-carbon triple bond between the fifth and sixth carbons.

-

IUPAC Name : oct-5-yn-3-ol[1]

The structural representation of this compound is crucial for understanding its reactivity and stereochemistry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings. These properties influence its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | [2][][4] |

| Molecular Formula | C₈H₁₄O | [1][2][] |

| CAS Number | 53723-18-5 | [1][2][][4] |

| InChIKey | GGXQZVKQXYOPTF-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CCC#CCC(CC)O | [1] |

Further properties such as boiling point, density, and solubility are crucial for experimental design and are typically determined empirically or sourced from comprehensive chemical databases.[5]

Synthesis and Purification

The synthesis of alkynols like this compound often involves the addition of an organometallic reagent to an appropriate aldehyde or ketone. A common and effective method is the Grignard reaction.

Grignard Synthesis of 1-Octyn-3-ol (A Related Isomer)

Reaction Scheme: CH₃(CH₂)₄CHO + HC≡CMgBr → CH₃(CH₂)₄CH(OH)C≡CH

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare a solution of methylmagnesium bromide in tetrahydrofuran (THF).[6]

-

Acetylene Addition: Pass a rapid stream of dry acetylene gas through the Grignard solution until the evolution of methane ceases. This forms the ethynylmagnesium bromide.[6]

-

Aldehyde Addition: Cool the reaction mixture to 0°C using an ice bath. Add hexanal dropwise to the solution with continuous stirring.[6]

-

Reaction Time: Allow the reaction to stir for 30 minutes at 0°C.[6]

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.[6]

-

Washing and Drying: Wash the combined ether extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[6]

-

Solvent Removal and Purification: Remove the solvent by rotary evaporation. Purify the resulting liquid by vacuum distillation to yield 1-octyn-3-ol.[6]

To synthesize this compound, this procedure would be modified by using 3-hexanone as the starting ketone and an appropriate alkynyl Grignard reagent.

Caption: Grignard Synthesis Workflow for 1-Octyn-3-ol.

Key Reactions and Applications

Acetylenic alcohols such as this compound are versatile intermediates in organic synthesis. The presence of both a hydroxyl group and an alkyne moiety allows for a wide range of chemical transformations.

-

Asymmetric Reduction: The synthesis of optically active 1-octyn-3-ol can be achieved through the asymmetric reduction of 1-octyn-3-one using reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("R-Alpine-Borane").[7] This highlights the potential for creating chiral centers at the alcohol position.

-

Intermediate in Complex Synthesis: 1-Octyn-3-ol has been utilized in the synthesis of complex natural products, such as the herbicide tricolorin A. This demonstrates the utility of such compounds as building blocks in multi-step syntheses.

-

Flavor and Fragrance Industry: Related compounds, such as 1-octen-3-ol (mushroom alcohol), are significant components of mushroom flavor and are used in the food industry.[8][9] While this compound itself is not noted for this, its derivatives could be explored for similar applications.

Safety and Handling

Proper safety precautions are essential when working with this compound and related chemicals. While a specific Safety Data Sheet (SDS) for this compound was not available in the search, general guidelines for similar alkynols should be followed.

-

General Precautions: Work in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

-

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes.[10][11]

-

If inhaled: Move the person to fresh air.[10]

-

If swallowed: Rinse mouth and seek immediate medical attention.[13]

-

Always consult the specific Safety Data Sheet for the compound being used for comprehensive safety information.

Caption: General Laboratory Safety Protocol.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of organic synthesis. Its unique structure, containing both a hydroxyl group and an internal alkyne, allows for diverse chemical modifications. This guide has provided a foundational understanding of its identification, properties, synthesis, and safe handling, intended to support researchers and scientists in their work with this and related compounds.

References

-

Cheméo. Chemical Properties of this compound (CAS 53723-18-5). [Link]

-

PubChem. Oct-5-yn-3-ol. National Institutes of Health. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. Oct-5-en-3-ol. National Institutes of Health. [Link]

-

PubChem. e-3-Octen-5-yn-1-ol. National Institutes of Health. [Link]

-

PubChem. 1-Octyn-3-ol. National Institutes of Health. [Link]

-

PrepChem. Synthesis of oct-1-yn-3-ol. [Link]

-

Organic Syntheses. (r)-(+)-1-octyn-3-ol. [Link]

-

ChemSynthesis. 1-octyn-3-ol. [Link]

-

Acta Alimentaria. Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. [Link]

-

The Good Scents Company. (Z)-5-octen-1-ol. [Link]

-

Wikipedia. 1-Octen-3-ol. [Link]

Sources

- 1. Oct-5-yn-3-ol | C8H14O | CID 143082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 53723-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

Reactivity of the triple bond in 5-Octyn-3-ol

An In-depth Technical Guide to the Reactivity of the Triple Bond in 5-Octyn-3-ol

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the internal triple bond in this compound, a bifunctional molecule featuring both a secondary alcohol and an alkyne. The document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will explore the intricate interplay between the two functional groups and its influence on the outcomes of key organic transformations, including electrophilic additions and reductions. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to offer a field-proven perspective on manipulating this versatile chemical scaffold.

Introduction: The Molecular Architecture of this compound

This compound (CAS Registry Number: 53723-18-5) is an organic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol .[1][2] Its structure is characterized by an eight-carbon chain containing a carbon-carbon triple bond (an alkyne) at the 5-position and a hydroxyl (-OH) group (an alcohol) at the 3-position.

The unique reactivity of this molecule stems from the presence of these two distinct functional groups. The carbon-carbon triple bond is an electron-rich region, composed of one strong sigma (σ) bond and two weaker, more accessible pi (π) bonds. This high electron density makes the alkyne group susceptible to attack by electrophiles, leading primarily to addition reactions.[3] The sp-hybridization of the alkyne carbons results in a linear geometry, which can reduce steric hindrance around the reactive site compared to alkenes.

Simultaneously, the secondary hydroxyl group at the C-3 position introduces polarity and the capacity for hydrogen bonding. Its proximity to the alkyne—separated by a single methylene group (a homopropargylic arrangement)—can exert a significant influence on the alkyne's reactivity through electronic (inductive) effects or by directing incoming reagents, thereby affecting the regioselectivity and stereoselectivity of reactions.

This guide will dissect the principal reactions of the alkyne moiety in this compound, focusing on hydration, hydrogenation, and halogenation, with a special emphasis on how the hydroxyl group modulates these transformations.

Electrophilic Hydration of the Triple Bond

The addition of water across the triple bond of an alkyne is a fundamental transformation that typically yields a ketone via an unstable enol intermediate. For an unsymmetrical internal alkyne like this compound, hydration can theoretically produce two different ketone products: octan-3-one and octan-5-one. The choice of reaction conditions and reagents dictates the product distribution.

Oxymercuration-Demercuration: Markovnikov Addition

Oxymercuration-demercuration is a reliable two-step method for hydrating alkynes according to Markovnikov's rule, which states that the nucleophile (in this case, the oxygen from water) adds to the more substituted carbon.[4][5][6] For internal alkynes, this rule is interpreted based on electronic and steric factors, often leading to a mixture of products. A key advantage of this method is that it proceeds without the formation of discrete carbocation intermediates, thus preventing skeletal rearrangements that can plague simple acid-catalyzed hydration.[4][7]

Mechanism & Rationale: The reaction is initiated by the electrophilic attack of the alkyne's π-electrons on the mercury(II) acetate [Hg(OAc)₂], forming a cyclic mercurinium ion intermediate.[5][7] Water, acting as a nucleophile, then attacks one of the carbons of the bridged ion. This attack occurs at the carbon better able to stabilize a partial positive charge, leading to the formation of an organomercury enol. The subsequent demercuration step, achieved with sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom.[4][8] The resulting enol rapidly tautomerizes to the more stable ketone.

Caption: Oxymercuration-Demercuration Workflow.

Experimental Protocol: Synthesis of Octanones from this compound

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Oxymercuration: Add mercury(II) acetate (Hg(OAc)₂, 1.1 eq.) to the solution and stir vigorously at room temperature for 3-4 hours until the starting alkyne is consumed (monitor by TLC or GC).

-

Demercuration: Cool the flask in an ice bath. Slowly add a 3 M solution of sodium hydroxide (NaOH), followed by the portion-wise addition of a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.

-

Workup: Stir the reaction for an additional 2 hours at room temperature. The appearance of elemental mercury as a grey precipitate indicates reaction completion. Decant the supernatant and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil containing a mixture of octan-3-one and octan-5-one can be purified by column chromatography.

Hydroboration-Oxidation: Anti-Markovnikov Addition

In direct contrast to oxymercuration, hydroboration-oxidation provides a route to the "anti-Markovnikov" hydration product.[9][10][11] This two-step process involves the addition of a borane reagent across the triple bond, followed by oxidative workup.[12] The regioselectivity is primarily driven by sterics, with the boron atom adding to the less sterically hindered carbon of the alkyne.

Mechanism & Rationale: The hydroboration step involves the concerted, syn-addition of a B-H bond across the triple bond.[11][13] To prevent addition across both π-bonds, a sterically hindered borane such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used.[11][13] The boron adds to the less hindered carbon (C-5 in this case), and the hydrogen adds to the more hindered carbon (C-6). The subsequent oxidation step, using hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[13] This forms an enol that tautomerizes to the corresponding carbonyl compound. For this compound, this pathway favors the formation of octan-5-one.

Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol: Synthesis of Octan-5-one from this compound

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Add a solution of disiamylborane ((Sia)₂BH) in THF.

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Add this compound (1 eq.) dropwise via syringe. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Oxidation: Cool the mixture again to 0 °C. Slowly add 3 M aqueous sodium hydroxide (NaOH), followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 40 °C.

-

Workup: After the addition, warm the mixture to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate octan-5-one.

| Reaction | Reagents | Regioselectivity | Primary Product(s) |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄, NaOH | Markovnikov (Electronic Control) | Mixture of Octan-3-one and Octan-5-one |

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov (Steric Control) | Octan-5-one (Major) |

Reduction of the Triple Bond: Accessing Alkenes and Alkanes

Catalytic hydrogenation of the alkyne in this compound allows for the synthesis of the corresponding alkene or alkane, with the stereochemical outcome being highly dependent on the choice of catalyst and reaction conditions.[14]

Complete Reduction to an Alkane

The triple bond can be fully saturated to a single bond, converting this compound to 3-octanol.

-

Catalysts & Conditions: This transformation is typically achieved using powerful heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂).[14][15] The reaction is often run at pressures greater than atmospheric pressure to ensure completion.

-

Protocol: Dissolve this compound in a solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The mixture is then placed in a hydrogenation apparatus, flushed with H₂, and stirred under a positive pressure of H₂ until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-octanol.

Stereoselective Partial Reduction to an Alkene